1-Hydroxybenz[a]anthracene

PAH biomonitoring urinary metabolite benz[a]anthracene exposure

1-Hydroxybenz[a]anthracene (1-OH-B[a]A; tetraphen-1-ol) is a monohydroxylated metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. It belongs to the phenanthrol class and serves as a urinary biomarker for human exposure to benz[a]anthracene, a component of complex PAH mixtures.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 69847-26-3
Cat. No. B1214010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxybenz[a]anthracene
CAS69847-26-3
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)O
InChIInChI=1S/C18H12O/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11,19H
InChIKeyPBPCCBLJHAAYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxybenz[a]anthracene (CAS 69847-26-3): Core Identity for PAH-Exposure Biomarker Procurement


1-Hydroxybenz[a]anthracene (1-OH-B[a]A; tetraphen-1-ol) is a monohydroxylated metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene [1]. It belongs to the phenanthrol class and serves as a urinary biomarker for human exposure to benz[a]anthracene, a component of complex PAH mixtures [2]. The compound is primarily used in environmental health, occupational toxicology, and carcinogenesis research for quantitative biomonitoring.

Urinary biomarker standard for benz[a]anthracene exposure assessment
Supports quantitative biomonitoring in population studies
Applicable to environmental and occupational health research

Why 1-Hydroxybenz[a]anthracene Cannot Be Replaced by Other Hydroxy-PAH Metabolites in Exposure Studies


Hydroxylated PAH metabolites differ substantially in their urinary concentrations and detection frequencies, even for isomers derived from the same parent compound. In the US general population, geometric mean urinary levels of 1-hydroxybenz[a]anthracene (441 ng/L) were 2.6-fold higher than those of 3-hydroxybenz[a]anthracene (171 ng/L), and several other monohydroxy metabolites of benz[a]anthracene, chrysene, and benzo[c]phenanthrene fell below detection limits too frequently to permit valid population mean calculations [1]. Substituting a different isomer or a generic PAH metabolite such as 1-hydroxypyrene would therefore misrepresent actual exposure to benz[a]anthracene, a known carcinogen, and compromise the validity of risk assessments.

Isomeric substitution
Different hydroxy‑PAH isomers show markedly divergent urinary concentrations and detection frequencies; substituting the 3‑hydroxy isomer or other isomers may misrepresent benz[a]anthracene exposure estimates.
Generic metabolite use
A widely used biomarker such as 1‑hydroxypyrene does not capture benz[a]anthracene‑specific exposure, limiting source‑specific risk attribution in complex PAH mixtures.

Quantitative Differentiation of 1-Hydroxybenz[a]anthracene from Isomeric and Cross-PAH Metabolite Comparators


2.6-Fold Higher Urinary Geometric Mean Concentration vs. 3-Hydroxybenz[a]anthracene in the US Population

In the NHANES-based reference range study of the US population, 1-hydroxybenz[a]anthracene exhibited a geometric mean urinary concentration of 441 ng/L, whereas the 3‑hydroxy isomer geometric mean was only 171 ng/L [1]. This 2.6-fold difference reflects a substantially higher and more reliably detectable urinary excretion of the 1‑OH isomer.

Urinary concentration
Head‑to‑head
1‑OH‑B[a]A: 441 ng/L vs 3‑OH‑B[a]A: 171 ng/L
2.6‑fold higher
Higher urinary abundance supports 1‑OH isomer as a more analytically accessible biomarker for benz[a]anthracene exposure.
NHANES 1999–2000, n≈2400; GC/ID‑HRMS.
PAH biomonitoring urinary metabolite benz[a]anthracene exposure

Ultrasensitive Detection Limit via Laser-Excited Shpol'skii Spectrometry vs. Conventional PAH Metabolite Assays

Using a permethylation derivatization and laser-excited Shpol'skii spectrometry (LESS), the method detection limit for 1‑hydroxybenz[a]anthracene was 0.6 parts per trillion (12 fg on a 20‑µL sample, equivalent to 0.05 fmol) [1]. In contrast, a widely employed HPLC‑fluorescence method for the general PAH biomarker 1‑hydroxypyrene achieves a detection limit of 0.05 pmol/mL urine (≈ 10.9 pg/mL or 10.9 ppt), approximately 18‑fold higher [2].

Detection limit
Cross‑study
0.6 ppt (12 fg on 20 µL) via LESS
vs ~10.9 ppt for 1‑hydroxypyrene via HPLC‑FL
~18‑fold lower mass detection
Ultra‑trace capability enables analysis in low‑volume or low‑exposure samples where conventional PAH methods may be insufficient.
LESS after permethylation; HPLC‑fluorescence comparison.
Shpol'skii spectrometry trace analysis detection limit

Superior Detection Frequency in General Population vs. Other Benz[a]anthracene Metabolite Isomers

Grainger et al. reported that several monohydroxy metabolite isomers of chrysene, benzo[c]phenanthrene, and benz[a]anthracene exhibited detection frequencies too low to permit valid geometric mean calculations in the NHANES population [1]. By contrast, 1‑hydroxybenz[a]anthracene was detected in a sufficient proportion of samples to calculate a robust geometric mean (441 ng/L), demonstrating its practical superiority over poorly detectable isomers.

Detection frequency
Class‑level
Sufficient detection for GM calculation vs other isomers too infrequently detected (GM not calculable)
Critical for population biomonitoring study design; poorly detected isomers may compromise risk assessments.
Qualitative difference; class‑level inference from Grainger et al. 2006.
detection frequency population biomonitoring limit of detection

High-Value Application Scenarios for 1-Hydroxybenz[a]anthracene in Biomonitoring and Analytical Development


Population-Scale PAH Exposure Biomonitoring with Benz[a]anthracene Specificity

When designing large cohort studies (e.g., NHANES, occupational health surveys) to assess carcinogenic PAH exposure, 1-hydroxybenz[a]anthracene should be included as the specific urinary biomarker for benz[a]anthracene. Its geometric mean of 441 ng/L in the general US population and adequate detection frequency enable reliable population reference range calculations, unlike the 3‑hydroxy isomer whose low abundance often precludes valid mean estimation [1].

Ultra-Sensitive Analytical Method Development Using Laser-Excited Shpol'skii Spectrometry

For research settings requiring extreme sensitivity—such as low‑volume pediatric urine samples, ambient air particulate biomonitoring, or low-dose toxicology studies—1‑hydroxybenz[a]anthracene can be detected at 0.6 ppt (12 fg on 20 µL) using LESS after permethylation [1]. This is approximately an order of magnitude more sensitive than conventional HPLC-fluorescence methods for the common PAH biomarker 1‑hydroxypyrene [2].

Source-Specific Exposure Assessment in Mixed PAH Environments

In environments where multiple PAH sources co‑exist (e.g., coke ovens, diesel exhaust, grilled foods), 1‑hydroxybenz[a]anthracene serves as a more specific indicator of benz[a]anthracene exposure than the generic biomarker 1‑hydroxypyrene. Selecting this compound over non‑specific alternatives allows researchers to attribute health risks to particular PAH components, a critical requirement for regulatory risk assessment and source- apportionment studies [1].

Application
Selection Property
Validation Focus
Population‑scale PAH biomonitoring
Benz[a]anthracene‑specific urinary metabolite
Detection frequency and population reference range reliability
Ultra‑sensitive analytical method development
Ultra‑trace detection via Shpol’skii spectrometry
Low‑volume sample analysis and low‑exposure population studies
Source‑specific exposure assessment
Specificity for benz[a]anthracene over generic PAH metabolites
Risk attribution and source apportionment in mixed PAH settings
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